molecular formula C26H46 B13814155 1,4-Dimethyl-2-octadecylbenzene CAS No. 55191-39-4

1,4-Dimethyl-2-octadecylbenzene

Cat. No.: B13814155
CAS No.: 55191-39-4
M. Wt: 358.6 g/mol
InChI Key: AHLSQOVUIXALIJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-octadecylbenzene is an organic compound with the molecular formula C26H46 and a molecular weight of 358.65 g/mol . This compound, also known by its CAS registry number 55191-39-4 , is characterized by a benzene ring substituted with methyl groups at the 1 and 4 positions and a long, lipophilic octadecyl chain at the 2 position . Physical and Chemical Properties: The compound has a calculated density of approximately 0.856 g/cm³ and a high boiling point of 452.2°C at 760 mmHg, which is consistent with its large molecular structure . The flash point is also high at around 214.9°C . Research Relevance and Applications: While specific biological or mechanistic studies on this exact compound are not detailed in the available literature, its structure suggests potential utility in several research fields. The long alkyl chain attached to an aromatic core is a structural feature found in compounds used in material science, such as in the study of liquid crystals or as organic synthetic intermediates . Furthermore, related alkylbenzene compounds, such as octadecylbenzene, are documented for use as internal standards in sophisticated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), highlighting the value of this chemical class in metabolomics and analytical chemistry research . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

55191-39-4

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

1,4-dimethyl-2-octadecylbenzene

InChI

InChI=1S/C26H46/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-24(2)21-22-25(26)3/h21-23H,4-20H2,1-3H3

InChI Key

AHLSQOVUIXALIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,4 Dimethyl 2 Octadecylbenzene

Elucidation of Novel Synthetic Pathways

The creation of 1,4-Dimethyl-2-octadecylbenzene is primarily achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation reaction. mt.com This involves the reaction of an aromatic substrate, in this case, p-xylene (B151628), with an alkylating agent that can deliver an octadecyl group. wikipedia.org The development of novel synthetic pathways focuses on improving efficiency, selectivity, and sustainability.

Regioselective Alkylation Strategies for Aromatic Scaffolds

The primary challenge in the synthesis of this compound is to direct the incoming octadecyl group to the desired position on the p-xylene ring. The two methyl groups on the p-xylene ring are ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position is blocked, the incoming electrophile is directed to the positions ortho to the methyl groups. In p-xylene, all four available positions for substitution are equivalent, leading to the formation of 1,4-Dimethyl-2-alkylbenzene.

The key to regioselectivity lies in the nature of the electrophile and the reaction conditions. The alkylating agent, typically 1-octadecene (B91540) or an 1-octadecyl halide, generates an electrophilic species that attacks the electron-rich aromatic ring. mt.com The directing influence of the existing methyl groups is the primary factor governing the position of the new substituent.

Catalytic Systems for Efficient Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the p-xylene ring and the octadecyl chain requires a catalyst to activate the alkylating agent. plymouth.ac.uk A variety of catalytic systems have been explored for similar alkylation reactions.

Lewis Acids: Traditional Friedel-Crafts alkylation employs strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com These catalysts are effective in generating a carbocation or a polarized complex from the alkylating agent, which then acts as the electrophile. docsity.com For instance, the alkylation of p-xylene with 1-bromopropane (B46711) using an aluminum trichloride (B1173362) catalyst is a well-documented example of this type of reaction. ipl.org

Zeolites: Solid acid catalysts, particularly zeolites, have emerged as more environmentally friendly alternatives to Lewis acids. wikipedia.org Zeolites like ZSM-5, Beta, and Y-type zeolites are used in industrial alkylation processes. researchgate.netlidsen.com Their well-defined pore structures can lead to shape selectivity, favoring the formation of specific isomers. researchgate.netnih.gov For long-chain alkylations, large-pore zeolites are generally preferred to accommodate the bulky alkyl group. lidsen.com

Ionic Liquids: More recently, ionic liquids have been investigated as catalysts for the alkylation of p-xylene with long-chain olefins. A study on the alkylation of p-xylene with 1-hexadecene (B165127) (a C16 olefin, very similar to the C18 chain required) utilized piperidinium-based ionic liquids, such as [Pip1,8]Br-2AlCl₃. researchgate.net This system demonstrated high conversion rates under relatively mild conditions. researchgate.net

Catalyst SystemAlkylating AgentTemperature (°C)Molar Ratio (p-xylene:olefin)Conversion (%)SelectivityReference
[Pip1,8]Br-2AlCl₃1-Hexadecene4012:1HighGood researchgate.net
Zr-SBA-15Benzyl AlcoholNot specifiedNot specifiedQuantitative (under microwave)High uco.es
Zeolite H-BEAEthyleneNot specifiedNot specifiedHigh80% for ethylbenzene lidsen.com
Aluminum Chloride1-BromopropaneNot specifiedNot specifiedNot specifiedMixture of isomers ipl.org

Non-Catalytic Approaches and Optimized Reaction Conditions

Due to the inherent stability of the aromatic ring, non-catalytic alkylation of p-xylene with an octadecyl source is generally not a viable synthetic route. The activation of the electrophile by a catalyst is essential to overcome the high energy barrier of the reaction.

Optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters include:

Temperature: Friedel-Crafts alkylations are often exothermic. Lower temperatures can favor the kinetic product, while higher temperatures may lead to the thermodynamic product and potentially more side reactions. plymouth.ac.ukmasterorganicchemistry.com In the case of ionic liquid catalysis with 1-hexadecene, an optimal temperature of 40°C was identified. researchgate.net

Molar Ratio: Using an excess of the aromatic compound (p-xylene) can help to minimize polyalkylation, where more than one octadecyl group is added to the ring. ipl.org A p-xylene to olefin molar ratio of 12:1 was found to be optimal in the ionic liquid-catalyzed system. researchgate.net

Reaction Time: The duration of the reaction influences the extent of conversion and the potential for side reactions. In the aforementioned ionic liquid system, a reaction time of 30 minutes was sufficient. researchgate.net

Contact Time: In continuous flow systems using solid catalysts like zeolites, a lower contact time can suppress undesirable isomerization of the product on the catalyst surface, thus increasing the selectivity for the desired isomer. nih.gov

Mechanistic Studies of Alkylation Reactions Involving Aromatic Substrates

Understanding the reaction mechanism is fundamental to controlling the outcome of the alkylation of p-xylene. The process is a classic example of electrophilic aromatic substitution. mt.com

Reaction Intermediates and Transition State Analysis

The mechanism of the Friedel-Crafts alkylation of p-xylene with an octadecyl source proceeds through several key steps and intermediates:

Formation of the Electrophile: The catalyst interacts with the alkylating agent (e.g., 1-octadecene or 1-chlorooctadecane) to generate a highly electrophilic species. With a primary alkyl halide, this is likely a polarized complex rather than a free primary carbocation, which is energetically unfavorable. docsity.com When using an alkene like 1-octadecene, protonation by an acid catalyst generates a secondary carbocation.

Carbocation Rearrangement: A significant challenge in Friedel-Crafts alkylation with long alkyl chains is the potential for carbocation rearrangements to form more stable carbocations. ipl.orgresearchgate.net For example, a secondary carbocation formed from 1-octadecene can undergo a series of hydride shifts, leading to the attachment of the phenyl group at various positions along the octadecyl chain. This results in a mixture of isomers, not just the 2-octadecyl product.

Formation of the Arenium Ion (σ-complex): The electrophile attacks the π-electron system of the p-xylene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. mt.comdocsity.com This step temporarily disrupts the aromaticity of the ring.

Deprotonation: A base, often the anionic part of the catalyst complex (e.g., AlCl₄⁻), removes a proton from the carbon atom that bears the new alkyl group. mt.com This restores the aromaticity of the ring and yields the final product, this compound, while regenerating the catalyst.

The transition state of the rate-determining step, which is typically the formation of the arenium ion, involves the partial formation of the new carbon-carbon bond and the partial breaking of the aromatic π-system. manchester.ac.uk

Kinetic and Thermodynamic Considerations in Compound Formation

The distribution of products in Friedel-Crafts alkylation can be governed by either kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest, meaning it has the lowest activation energy. masterorganicchemistry.comlibretexts.org In the alkylation of p-xylene, this would likely correspond to the attack of the initially formed secondary carbocation at the 2-position of the ring.

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. plymouth.ac.ukmasterorganicchemistry.com Under these conditions, the product distribution reflects the relative stabilities of the possible isomers. The thermodynamically most stable product will predominate. This could be an isomer resulting from carbocation rearrangement along the octadecyl chain or even migration of the alkyl group on the aromatic ring. It has been noted that in some aromatic alkylations, the meta-substituted product is the thermodynamic product, even if the starting material is para-substituted. acs.org

Control TypeReaction ConditionsMajor Product CharacteristicsReference
Kinetic Control Lower temperature, shorter reaction timeProduct formed via the lowest energy transition state; often the least sterically hindered or from the initially formed electrophile. masterorganicchemistry.com, libretexts.org
Thermodynamic Control Higher temperature, longer reaction time, reversible conditionsThe most stable isomeric product; may involve rearrangement of the alkyl chain or migration on the ring. plymouth.ac.uk, masterorganicchemistry.com

Green Chemistry Principles in the Synthesis of Alkylated Arenes

The application of green chemistry principles to the synthesis of alkylated arenes aims to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. rsc.orgnih.gov For molecules like this compound, this means moving beyond traditional synthetic routes that often require harsh conditions and stoichiometric amounts of hazardous catalysts. beyondbenign.orgspringernature.com

A primary goal of green chemistry is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Traditional Friedel-Crafts alkylations can have poor atom economy due to the use of stoichiometric Lewis acid catalysts that are consumed and generate significant waste during aqueous workup. beyondbenign.orgmasterorganicchemistry.com

Modern approaches focus on catalytic, solvent-free, or "neat" conditions that enhance efficiency and reduce waste. beilstein-journals.orgcmu.edu For instance, the alkylation of arenes can be achieved using solid acid catalysts or under catalyst-free conditions at elevated temperatures, which simplifies purification and eliminates the need for solvents. beilstein-journals.orgnih.gov These processes are inherently more atom-economical as they avoid the large-scale use of catalyst-quenching reagents. A hypothetical comparison highlights the advantages of a greener, atom-economical approach over a traditional one for the synthesis of this compound.

Table 1: Comparison of Traditional vs. Atom-Economical Synthesis of this compound

FeatureTraditional Friedel-Crafts AlkylationGreen Atom-Economical Process
Aromatic Substrate 1,4-Dimethylbenzene (p-Xylene)1,4-Dimethylbenzene (p-Xylene)
Alkylating Agent 1-Octadecene1-Octadecene
Catalyst Aluminum Chloride (AlCl₃) (Stoichiometric)Solid Acid Catalyst (e.g., Zeolite) (Catalytic)
Solvent Often a non-polar organic solvent (e.g., CS₂, Nitrobenzene)Solvent-free (neat) conditions
Atom Economy Low (due to stoichiometric catalyst and workup)High (catalyst is not consumed) rsc.org
Workup Aqueous wash to remove AlCl₃, generating significant wasteSimple filtration to recover catalyst
Waste Generation High (aluminum salts, acidic water)Minimal (recovered catalyst can be reused)

Sustainable catalysis focuses on replacing hazardous and non-recyclable catalysts with safer, more efficient, and reusable alternatives. In arene alkylation, the shift is away from corrosive and moisture-sensitive Lewis acids like AlCl₃ and hazardous liquid acids like hydrogen fluoride (B91410) (HF). tandfonline.com The alternatives include solid acid catalysts such as zeolites, clays, and niobic acid, which are easily separable, reusable, and often operate under milder conditions. tandfonline.comresearchgate.net Furthermore, transition-metal catalysts, including those based on palladium, ruthenium, or iron, have been developed for direct C-H alkylation of arenes, offering alternative pathways with high selectivity and functional group tolerance under mild conditions. nih.govspringernature.comvirginia.eduorganic-chemistry.org

The utilization of renewable feedstocks is another cornerstone of sustainable synthesis. While the direct synthesis of this compound from biomass is not yet a mainstream process, research is ongoing to produce its precursors—aromatics and olefins—from renewable sources. tandfonline.com For example, aromatic compounds like p-xylene can be synthesized from biomass-derived furans and ethylene. tandfonline.com Similarly, long-chain alkenes like 1-octadecene can potentially be derived from fatty acids obtained from plant oils.

Table 2: Catalytic Systems for Alkylated Arene Synthesis

Catalyst TypeExamplesAdvantages for Green Synthesis
Traditional Lewis Acids AlCl₃, FeCl₃, HF mt.comtandfonline.comEffective and well-established.
Solid Acid Catalysts Zeolites (e.g., FeY), Niobic Acid tandfonline.comresearchgate.netReusable, non-corrosive, easy to separate, reduces waste.
Transition-Metal Catalysts Palladium, Ruthenium, Iron, Cobalt Complexes nih.govspringernature.comorganic-chemistry.orgHigh activity, operates under mild conditions, enables novel reaction pathways (e.g., C-H activation). springernature.com
Graphene-Based Catalysts Graphene Oxide (GO) nih.govMetal-free, promotes C-C bond formation with high regioselectivity and functional group tolerance. nih.gov

Purification Methodologies and Scalability Considerations for Research Applications

For research applications, obtaining this compound in high purity is essential. The primary purification techniques following synthesis are vacuum distillation and column chromatography. Given the compound's high molecular weight and boiling point, vacuum distillation is suitable for separating it from lower-boiling starting materials or byproducts. Silica (B1680970) gel column chromatography can be used to separate the desired product from isomers (e.g., 2,5-dimethyl-1-octadecylbenzene) and any poly-alkylated species that may have formed, which is a common issue in Friedel-Crafts alkylation. libretexts.orgyoutube.com

Scaling up the synthesis of this compound from a laboratory benchtop to a larger, multi-gram scale for extensive research introduces several challenges. nih.govresearchgate.net Reaction exotherms, which are manageable on a small scale, can become difficult to control in larger reactors, potentially leading to side reactions or safety hazards. Effective mixing and heat transfer become critical. Furthermore, reaction times, catalyst loading, and purification methods often need to be re-optimized for larger quantities to maintain yield and purity. nih.gov For instance, a purification method like column chromatography, while effective for small amounts, may become impractical and costly at a larger scale, necessitating a shift towards crystallization or distillation. researchgate.net

Table 3: Scalability and Purification Considerations

ParameterLaboratory Scale (mg to g)Research Scale-Up (g to kg)
Reaction Control Simple heating/cooling baths.Requires jacketed reactors for precise temperature control and efficient heat transfer.
Mixing Magnetic stirring is usually sufficient.Mechanical overhead stirring is necessary for homogeneous mixing in larger volumes.
Purification Column chromatography, preparative TLC.Vacuum distillation, crystallization, flash chromatography. researchgate.netorgsyn.org
Process Safety Standard laboratory precautions.Detailed hazard analysis is required, especially for exothermic reactions or when using hazardous reagents.
Cost-Effectiveness Reagent cost is a minor factor.Reagent cost, solvent volume, and energy consumption become significant considerations. nih.gov

Computational Chemistry and Theoretical Modeling of 1,4 Dimethyl 2 Octadecylbenzene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for understanding the intrinsic properties of a molecule, governed by its electronic structure. These approaches solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful and widely used computational method that could be employed to study 1,4-dimethyl-2-octadecylbenzene. researchgate.netcore.ac.uk A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be calculated.

For a molecule like this compound, DFT calculations would likely focus on the interplay between the electron-donating methyl and octadecyl groups and the aromatic benzene (B151609) ring. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can map the distribution of electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the aromatic ring is expected to be the most electron-rich region, influencing its reactivity in electrophilic substitution reactions.

A hypothetical data table for such a study might look like this:

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to oxidation.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy empty orbital and susceptibility to reduction.
HOMO-LUMO Gap5.7 eVRelates to the molecule's electronic excitability and chemical stability.
Dipole Moment0.2 DA small non-zero value would indicate slight polarity.

Conformational Analysis and Potential Energy Surface Exploration

The long and flexible octadecyl chain of this compound means that the molecule can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.

Using computational methods, researchers can explore the potential energy surface (PES) of the molecule. This is a multidimensional surface that relates the molecule's energy to its geometry. By identifying the minima on the PES, the most stable, low-energy conformations can be found. The energetic barriers between these conformations, known as rotational barriers, can also be calculated, providing insight into the flexibility of the molecule. For the octadecyl chain, this would involve studying the rotations around the numerous carbon-carbon single bonds.

A table summarizing the findings of a conformational analysis could include:

ConformerRelative Energy (kcal/mol)Key Dihedral Angles
Global Minimum (Extended Chain)0.00~180° for all C-C-C-C backbone dihedrals
Gauche Conformer 1+0.9One C-C-C-C dihedral at ~60°
Gauche Conformer 2+1.8Two C-C-C-C dihedrals at ~60°

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio (from first principles) quantum chemistry methods can be used to predict various spectroscopic properties of a molecule before it is even synthesized or isolated. These predictions are invaluable for identifying and characterizing the compound experimentally.

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. These predicted shifts can be compared with experimental spectra to confirm the molecular structure. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These frequencies are associated with specific molecular motions, such as the stretching and bending of chemical bonds. For example, characteristic C-H stretching frequencies for the aromatic ring and the aliphatic chain would be expected at different wavenumbers.

A hypothetical table of predicted spectroscopic data might be:

Nucleus/Vibrational ModePredicted Chemical Shift (ppm) / Frequency (cm⁻¹)
Aromatic Protons6.8 - 7.2 ppm
Aliphatic Protons (CH₂)1.2 - 1.4 ppm
Methyl Protons2.1 - 2.3 ppm
Aromatic C-H Stretch3000 - 3100 cm⁻¹
Aliphatic C-H Stretch2850 - 2960 cm⁻¹

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are the tool of choice for investigating the behavior of a large number of molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior and intermolecular interactions. youtube.com

Dynamic Behavior in Model Chemical Environments

To understand how this compound behaves in a bulk liquid or in solution, MD simulations would be performed. A simulation box would be filled with many molecules of the compound, and their movements and interactions would be tracked over a period of nanoseconds or even microseconds.

Such simulations could reveal important bulk properties like density, viscosity, and diffusion coefficients. They could also shed light on how the molecules pack together. For instance, the long octadecyl chains might tend to align with each other due to van der Waals forces, a phenomenon that could be visualized and quantified through MD simulations. The behavior of the molecule at different temperatures and pressures could also be simulated to understand its phase behavior.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution and the solid state. For a molecule with the complexity of 1,4-Dimethyl-2-octadecylbenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques is essential for unambiguous signal assignment.

While standard ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity within the octadecyl chain. A cross-peak between the methine proton at the benzylic position (C-2' of the octadecyl chain) and the adjacent methylene (B1212753) protons would confirm the attachment point of the alkyl chain to the aromatic ring. Further correlations would be observed sequentially along the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. hw.ac.ukmdpi.com HSQC is invaluable for assigning the carbon signals of the aromatic ring and the long alkyl chain by linking them to their corresponding, more easily assigned, proton signals. For instance, the aromatic protons would show correlations to the aromatic carbons, and each methylene and methyl group's protons in the octadecyl chain would correlate to its specific carbon signal. rsc.org

Correlations from the protons of the two methyl groups on the benzene (B151609) ring to the quaternary carbons C-1 and C-4, as well as to the neighboring aromatic carbons.

A correlation between the benzylic methine proton on the octadecyl chain and the aromatic carbons C-1, C-2, and C-3, definitively establishing the substitution pattern on the aromatic ring.

Correlations between protons along the alkyl chain and carbons two or three bonds away, further confirming the chain's structure.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous long-chain alkylbenzenes.

Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)MultiplicityKey HMBC Correlations (¹H to ¹³C)
Aromatic Ring
1~135.0--C-2, C-6, C-1-CH₃
2~138.0--C-1, C-3, C-2'-H
3~130.0~7.05dC-1, C-2, C-4, C-5
4~136.0--C-3, C-5, C-4-CH₃
5~127.0~7.00dC-1, C-3, C-4, C-6
6~129.0~7.10sC-1, C-2, C-4, C-5
1-CH₃~21.0~2.30sC-1, C-2, C-6
4-CH₃~21.5~2.35sC-3, C-4, C-5
Octadecyl Chain
1'~34.0~1.55mC-2, C-2', C-3'
2'~39.0~2.85mC-1, C-2, C-3, C-1', C-3', C-4'
3'~32.0~1.25mC-1', C-2', C-4', C-5'
...~29.7~1.25br s-
17'~22.7~1.25mC-15', C-16', C-18'
18'~14.1~0.88tC-16', C-17'

Note: Chemical shifts are relative to TMS and are illustrative. Actual values may vary depending on the solvent and experimental conditions.

NMR relaxation time measurements, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide insights into the molecular dynamics of a compound. organicchemistrydata.orgresearchgate.net For this compound, these studies can differentiate the mobility of various parts of the molecule.

T₁ Relaxation: The aromatic core is expected to have a relatively long T₁ value, indicative of slower tumbling in solution. The long octadecyl chain, however, will exhibit a gradient of T₁ values. The carbons closer to the rigid aromatic ring will have shorter T₁ values, while the terminal methyl group of the alkyl chain will have the longest T₁ due to its much greater motional freedom.

These relaxation studies are particularly useful for understanding how such amphiphilic molecules might behave in different environments, for instance, in aggregates or at interfaces. aps.org

In the solid state, where molecular tumbling is restricted, NMR signals are typically very broad. Solid-state NMR (ssNMR) techniques, such as Magic Angle Spinning (MAS) and Cross-Polarization (CP), are employed to obtain high-resolution spectra of solid samples. nih.govcrystalpharmatech.comnih.gov

For this compound, ssNMR would be highly informative if the compound forms crystalline or other organized structures. crystalpharmatech.comnih.gov

¹³C CP/MAS: This is the most common ssNMR experiment for organic solids. It can distinguish between different crystalline forms (polymorphs) as the chemical shifts are highly sensitive to the local electronic environment, which is influenced by the crystal packing.

Chain Conformation: The chemical shifts of the methylene carbons in the octadecyl chain are sensitive to their conformation (e.g., trans vs. gauche). Thus, ssNMR can provide detailed information about the packing and ordering of the alkyl chains in the solid state.

Mass Spectrometry (MS) Techniques and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion of this compound.

HRMS Data for this compound

Ion FormulaCalculated m/z
[C₂₆H₄₆]⁺358.3600
[C₂₆H₄₇]⁺ ([M+H]⁺)359.3678

Note: The calculated m/z values are for the monoisotopic mass.

This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, typically the molecular ion), which is then fragmented by collision with an inert gas. The resulting product ions are then mass-analyzed. This technique is essential for elucidating the structure of a molecule by piecing together its fragments. sc.edu

For this compound, the electron ionization (EI) mass spectrum would be expected to show a series of characteristic fragment ions. The most prominent fragmentation pathways for alkylbenzenes include: core.ac.uk

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a highly favored fragmentation pathway. For this compound, this would lead to the formation of a highly stable secondary benzylic carbocation. Subsequent rearrangement to a tropylium (B1234903) or related substituted tropylium ion is common for alkylbenzenes. nih.gov

McLafferty Rearrangement: For alkylbenzenes with a sufficiently long alkyl chain (at least three carbons), a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the aromatic ring with the concomitant cleavage of the beta C-C bond. This typically results in a fragment ion at m/z 92 for monoalkylbenzenes. nih.gov For a dialkylbenzene, analogous rearrangements can occur.

Alkyl Chain Fragmentation: A series of fragment ions separated by 14 Da (-CH₂-) corresponding to the loss of portions of the alkyl chain is also expected.

Predicted Key MS/MS Fragments for the Molecular Ion of this compound ([C₂₆H₄₆]⁺, m/z 358.4)

Predicted m/zProposed Fragment Structure/Formation
343[M - CH₃]⁺
119[C₉H₁₁]⁺ (Benzylic cleavage)
105[C₈H₉]⁺ (Loss of a methyl group from the m/z 119 fragment)
91[C₇H₇]⁺ (Tropylium ion, from further fragmentation)

Note: The m/z values are nominal masses. The relative intensities of these fragments would depend on the ionization method and collision energy.

By combining these advanced spectroscopic and chromatographic techniques, a complete and unambiguous characterization of this compound can be achieved, providing a detailed understanding of its molecular structure, dynamics, and fragmentation behavior.

Chromatographic Separation Techniques for Purity Assessment and Analysis in Complex Matrices

Chromatographic methods are indispensable for separating this compound from complex mixtures and assessing its purity. These techniques are crucial for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Component Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com It is particularly effective for identifying trace components in complex environmental or industrial samples. usgs.govnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments. mdpi.com

For long-chain alkylbenzenes (LCABs), including those structurally similar to this compound, GC-MS analysis typically involves a capillary column which offers high resolution. usgs.gov The identification of specific isomers is confirmed by comparing their retention times and mass spectra with those of known standards. usgs.gov In the absence of a specific standard for this compound, tentative identification can be made based on the characteristic fragmentation patterns of alkylbenzenes, which often include a prominent ion at m/z 91 (the tropylium ion) and other ions resulting from cleavage of the alkyl chain.

A typical GC-MS method for analyzing LCABs would employ a non-polar capillary column and a temperature program that allows for the elution of these high-boiling-point compounds. researchgate.net The mass spectrometer is usually operated in electron ionization (EI) mode at 70 eV. usgs.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Long-Chain Alkylbenzenes

ParameterValue
Gas Chromatograph
ColumnVF-5ms capillary column (or equivalent)
Injector Temperature250°C
Carrier GasNitrogen or Helium
Flow Rate2.5 mL/min
Oven Temperature ProgramInitial temperature 180°C, ramped as needed
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Detector Temperature275°C
Scan Rangem/z 50-500

Note: This table presents typical parameters for the analysis of linear alkylbenzenes and serves as a likely starting point for the analysis of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-performance liquid chromatography (HPLC) is a versatile technique for both the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For analytical purposes, HPLC can be used to determine the purity of this compound. A typical system would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring of the compound absorbs UV light.

Preparative HPLC can be employed to isolate larger quantities of this compound from a reaction mixture or a complex sample. This requires larger columns and higher flow rates compared to analytical HPLC. The principles of separation remain the same.

Table 2: Representative HPLC Conditions for Separation of Alkylbenzenes

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 mm I.D. x 250 mm, 5 µmC18, >20 mm I.D., 10 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradientIsocratic or gradient elution with similar solvents
Flow Rate 0.5-1.5 mL/min>20 mL/min
Detector UV at ~254 nmUV at ~254 nm with a flow cell
Temperature Ambient or slightly elevatedAmbient

Note: These conditions are illustrative for alkylbenzenes and would be adapted for the specific properties of this compound. sielc.com

Gel Permeation Chromatography (GPC) for Oligomerization or Polymerization Monitoring (if relevant)

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. waters.comyoutube.com This technique is particularly relevant for monitoring oligomerization or polymerization reactions. If this compound were to be used as a monomer or be part of a process where side-reactions could lead to the formation of larger molecules, GPC would be an essential analytical tool. sem.com.tr

In GPC, a porous gel is used as the stationary phase. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, leading to a longer retention time. youtube.com By calibrating the GPC system with standards of known molecular weight, it is possible to determine the molecular weight distribution of a sample. sem.com.tr For a non-polar compound like this compound and its potential oligomers, a non-polar organic solvent such as tetrahydrofuran (B95107) (THF) or toluene (B28343) would be used as the mobile phase. waters.com

Vibrational Spectroscopy (Infrared and Raman) Methodologies for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and the conformational structure of a molecule.

Infrared spectroscopy of a compound like this compound would reveal characteristic absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. docbrown.info The aliphatic C-H stretching vibrations from the methyl and octadecyl groups would appear just below 3000 cm⁻¹. docbrown.info The C-C stretching vibrations within the benzene ring typically give rise to absorptions around 1600 and 1500 cm⁻¹. docbrown.infodocbrown.info The long octadecyl chain would also contribute to CH₂ bending (scissoring) vibrations around 1465 cm⁻¹ and CH₃ bending vibrations. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Raman spectroscopy is a complementary technique to IR spectroscopy. For long-chain alkylbenzenes, Raman spectroscopy can provide insights into the conformational order of the alkyl chain. rsc.orgrsc.org The intensity and position of certain Raman bands can be sensitive to the trans/gauche conformations within the long alkyl chain. For instance, the C-C skeletal vibrations and the CH₂ twisting and rocking modes are conformationally sensitive.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
C=C Aromatic Ring Stretch1620 - 1580, 1525 - 1475IR, Raman
CH₂ Bending (Scissoring)~1465IR
CH₃ Bending~1450 and ~1375IR
Aromatic C-H Out-of-Plane Bending900 - 675IR

Note: This table is based on characteristic vibrational frequencies for substituted benzenes and long-chain alkanes. docbrown.inforsc.org

Advanced X-ray Diffraction Methodologies for Studying Crystalline Forms and Supramolecular Organization

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, which may exist in different crystalline forms (polymorphs), XRD is crucial for characterizing its solid-state structure. nih.govnih.gov

Single-crystal X-ray diffraction, if a suitable crystal can be grown, provides the most detailed structural information, including bond lengths, bond angles, and intermolecular interactions. This can reveal how the long octadecyl chains pack in the crystal lattice and how the aromatic rings interact with each other (e.g., through π-π stacking).

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern for a given crystalline phase and can be used to identify different polymorphs, assess sample purity, and study phase transitions. The PXRD pattern is a fingerprint of the crystalline material.

While no specific crystallographic data for this compound is readily available in the public domain, studies on similar long-chain substituted aromatic compounds have shown that the alkyl chains often adopt an all-trans conformation and pack in a lamellar fashion.

Applications in Advanced Materials Science and Engineering Non Biological Focus

Role in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where 1,4-Dimethyl-2-octadecylbenzene could play a significant role. The self-assembly of such molecules can lead to the formation of highly ordered nanostructures, which are foundational to the development of advanced materials.

The self-assembly of long-chain alkylated aromatic compounds like this compound in various solvents can lead to a variety of nanostructures, such as micelles, vesicles, and liquid crystals. The formation of these structures is driven by a delicate balance of intermolecular forces, including van der Waals interactions, π-π stacking of the aromatic rings, and solvophobic effects. The specific morphology of the resulting nanostructure is highly dependent on factors such as the concentration of the compound, the nature of the solvent, and the temperature.

Alkylation is a recognized strategy to modulate the interaction between π-conjugated moieties. researchgate.net By viewing alkylated-π compounds as hydrophobic amphiphiles, where the rigid π-conjugated part and the flexible alkyl chains are inherently immiscible, a variety of self-organized structures can be formed. researchgate.net Recent studies have demonstrated that such compounds can create a range of self-organized solid and thermotropic liquid crystalline structures, as well as non-assembled liquid forms, depending on the positioning, quantity, and type of attached alkyl chains. researchgate.net

Parameter Influence on Self-Assembly Expected Outcome for this compound
ConcentrationDetermines the packing and aggregation numberAt low concentrations, formation of spherical micelles is expected. At higher concentrations, transition to cylindrical micelles or lamellar phases may occur.
Solvent PolarityAffects the solvophobic interactionsIn polar solvents, the hydrophobic octadecyl chains will drive aggregation. In nonpolar solvents, π-π stacking of the dimethylbenzene rings may dominate.
TemperatureInfluences molecular motion and interaction strengthIncreased temperature can disrupt weaker interactions, potentially leading to phase transitions in liquid crystalline structures.

This table presents expected behaviors based on the principles of self-assembly for amphiphilic molecules. Specific experimental data for this compound is not currently available in public literature.

The amphiphilic character of this compound makes it a candidate for modifying the surface properties of materials. When introduced at an interface, for instance between a solid substrate and a liquid, the molecules are expected to adsorb and orient themselves to minimize free energy. This can be harnessed to alter surface properties such as wettability, adhesion, and friction. For example, the adsorption of this compound onto a hydrophilic surface could render it hydrophobic due to the outward orientation of the octadecyl chains.

Organogels are a class of soft materials where a liquid organic solvent is immobilized within a three-dimensional network of self-assembled gelator molecules. Low-molecular-mass organic gelators (LMOGs) can form self-assembled fibrillar networks that create molecular organogels. nih.gov While direct evidence of this compound acting as an organogelator is not documented, its structural characteristics are consistent with those of known LMOGs. nih.gov The formation of an organogel would depend on the ability of its molecules to self-assemble into an entangled fibrous network that traps the solvent.

The effectiveness of a low-molecular-mass organic gelator is often related to a combination of directional, non-covalent interactions. For this compound, these would primarily be van der Waals forces and π-π stacking.

Integration into Polymeric and Composite Materials

The incorporation of this compound into polymer structures, either as a comonomer or as an additive, could impart unique properties to the resulting materials.

If functionalized with a polymerizable group, this compound could be used as a comonomer in polymerization reactions. The introduction of such a bulky, long-chain alkylated aromatic unit into a polymer backbone would significantly influence the polymer's properties. For instance, in polyethylene (B3416737), the incorporation of α-olefin comonomers is a well-established method to modify the crystal structure and, consequently, the material's properties. researchgate.net

The presence of the octadecyl side chain would likely disrupt the packing of polymer chains, leading to a decrease in crystallinity and density. This could enhance the flexibility and impact strength of the material. The aromatic ring could also contribute to improved thermal stability.

Polymer Property Predicted Influence of this compound as a Comonomer
CrystallinityDecrease due to steric hindrance from the bulky side chain.
DensityDecrease as a result of less efficient polymer chain packing.
FlexibilityIncrease due to reduced crystallinity.
Thermal StabilityPotential increase due to the presence of the aromatic ring.
SolubilityEnhanced solubility in organic solvents.

This table is illustrative and based on established principles of polymer science. The actual effects would need to be confirmed through experimental studies.

Even when not covalently bound to the polymer chain, this compound could act as a plasticizer or a compatibilizer in polymer blends. As a plasticizer, it would increase the free volume between polymer chains, leading to a lower glass transition temperature and increased flexibility.

In the context of polymer networks, the presence of such a molecule could influence the crosslinking process. For instance, in a system undergoing crosslinking, the molecules of this compound could occupy space and hinder the formation of crosslinks, thereby affecting the final crosslinking density and the mechanical properties of the material. The control of polymer architecture is crucial in designing dynamic network materials. researchgate.net While not directly studied with this compound, the principles of controlling chain structure and crosslink density are well-established. researchgate.netchemsrc.com

Role as a Functional Additive in Non-Biological Polymer Blends and Composites

The incorporation of long-chain alkylbenzenes, such as this compound, into non-biological polymer blends and composites is theoretically plausible. The long, non-polar octadecyl chain could act as a plasticizer or a compatibilizer in certain polymer matrices. The aromatic dimethylbenzene moiety would influence its interaction with the polymer chains. However, specific research detailing the effects of this compound on the mechanical, thermal, or morphological properties of any specific polymer blend or composite is not currently available in published literature.

Advanced Lubrication Technology and Tribological Studies

Mechanisms of Boundary Lubrication and Anti-Wear Performance in Non-Biological Systems

In the realm of lubrication, long-chain alkylbenzenes can function as synthetic base oils or additives. Theoretically, this compound could provide boundary lubrication by forming a thin, resilient film on metal surfaces under high pressure and temperature. The long alkyl chain would contribute to the viscosity and film strength, while the aromatic ring could enhance thermal and oxidative stability. The anti-wear performance would depend on the ability of this film to prevent direct metal-to-metal contact. Despite these well-understood general principles for alkylbenzenes, specific tribological studies quantifying the coefficient of friction, wear scar diameter, or load-bearing capacity for this compound are not documented in accessible scientific papers or technical data sheets.

Formulation Science for High-Performance Synthetic Lubricants

The formulation of high-performance synthetic lubricants often involves a synergistic blend of base stocks and additives to achieve desired properties such as viscosity index, pour point, and oxidative stability. While this compound possesses a molecular structure suggestive of a potential base oil or a viscosity modifier, there are no available studies or formulation guides that specifically include this compound in the development of high-performance synthetic lubricants. Its calculated physical properties, such as a boiling point of approximately 452.2°C and a melting point around 32-36°C, provide a theoretical basis for its consideration in high-temperature applications, but empirical performance data is lacking. chemsrc.comchemsrc.com

Dielectric and Thermal Transport Fluid Applications

Development of Specialized Fluid Formulations for Electronic or Energy Systems

Long-chain alkylated aromatic hydrocarbons are sometimes employed as dielectric fluids in transformers and capacitors or as heat transfer fluids in various energy systems. The key properties for such applications are high dielectric strength, low electrical conductivity, and good thermal stability. While the general class of alkylbenzenes is known to have favorable dielectric properties, specific data on the dielectric constant, breakdown voltage, and thermal conductivity of this compound are not available. Consequently, there is no record of its use in the development of specialized fluid formulations for electronic or energy systems.

Role in Heat Dissipation and Dielectric Breakdown Mechanisms in Non-Biological Media

The efficacy of a fluid in heat dissipation is governed by its thermal conductivity and specific heat capacity. For a dielectric fluid, understanding its breakdown mechanism under high electrical stress is crucial for ensuring the reliability of the equipment. While theoretical models exist for heat transfer and dielectric breakdown in hydrocarbon fluids, the absence of experimental data for this compound precludes any specific analysis of its performance in these roles.

Environmental Fate and Degradation Pathways of Alkylated Arenes Excluding Ecotoxicity

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of organic compounds in the environment. For 1,4-Dimethyl-2-octadecylbenzene, the primary abiotic degradation pathways are expected to be photodegradation and chemical oxidation.

Photodegradation Pathways Under Simulated Environmental Conditions

Photodegradation is initiated by the absorption of ultraviolet (UV) radiation from sunlight. This process is a likely contributor to the breakdown of this compound, particularly in the atmosphere and surface waters. The energy from UV light can induce the breaking of chemical bonds, leading to the formation of reactive intermediates. nih.gov

For alkylbenzenes, photodegradation can proceed through the formation of free radicals. libretexts.org The process likely begins with the cleavage of the C-H or C-C bonds on the octadecyl side chain, which is particularly susceptible to such reactions. nih.gov The aromatic ring can also absorb UV radiation, leading to an excited state that can enhance the degradation process. In the presence of oxygen, this leads to photo-oxidative degradation, forming various oxygenated products. nih.gov Studies on linear alkylbenzenes (LABs) have identified photodegradation as a significant removal process in marine environments. mit.edu

Expected Photodegradation Products of this compound

Intermediate/Product ClassFormation Pathway
Alkyl and Benzylic RadicalsInitial cleavage of C-H or C-C bonds on the octadecyl chain or at the benzylic position upon UV absorption.
Peroxy Radicals and HydroperoxidesReaction of initial radical species with molecular oxygen, a key step in photo-oxidation. nih.gov
Carbonyls (Aldehydes, Ketones)Further oxidation and breakdown of hydroperoxide intermediates.
Shorter-chain AlkylbenzenesCleavage of the long octadecyl chain.

Biotic Transformation and Biodegradation Pathways in Environmental Compartments

The ultimate fate of many organic compounds in the environment is determined by biodegradation. The structure of this compound, particularly its long, unbranched alkyl chain, suggests that it is a likely substrate for microbial degradation.

Microbial Degradation Studies in Soil and Water Systems

The biodegradation of long-chain alkylbenzenes is well-documented, largely due to studies on linear alkylbenzene sulfonates (LAS), a major component of detergents. nih.govresearchgate.net The key finding from this body of research is that the rate and extent of biodegradation are heavily influenced by the structure of the alkyl chain. Linear alkyl chains, like the octadecyl group in this compound, are readily biodegradable, whereas highly branched chains are more resistant to microbial attack. mpob.gov.my

The biodegradation process is expected to be initiated by aerobic microorganisms in soil and water. nih.gov The presence of a long alkyl chain provides a rich source of carbon and energy for these microbes. The degradation is expected to be sequential, starting with the alkyl chain and followed by the breakdown of the aromatic ring. researchgate.net

Identification of Biotransformation Products and Enzyme Systems

The microbial degradation of long-chain alkylbenzenes typically follows a well-established pathway involving specific enzyme systems.

Initial Attack on the Alkyl Chain : The process usually begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) by a monooxygenase enzyme. This forms a primary alcohol. researchgate.net

Beta-Oxidation : The resulting long-chain fatty acid is then shortened sequentially through a process called β-oxidation, where two-carbon units are cleaved off in each cycle. researchgate.netnih.gov This process is a fundamental metabolic pathway for breaking down fatty acids.

Aromatic Ring Cleavage : Once the alkyl chain is sufficiently shortened, the resulting phenylcarboxylic acid intermediate undergoes degradation. The aromatic ring is typically hydroxylated by dioxygenase enzymes, leading to the formation of catechols. semanticscholar.org These catechols are then susceptible to ring cleavage, breaking down the aromatic structure into simpler aliphatic acids that can enter central metabolic pathways. semanticscholar.org

Enzyme systems such as cytochrome P450 monooxygenases are often involved in the initial hydroxylation of the alkyl chain. wur.nl Subsequent steps involve dehydrogenases and other enzymes of the fatty acid oxidation pathway. nih.gov

Anticipated Biotransformation Pathway of this compound

Degradation StageKey IntermediatesInvolved Enzyme Classes
Initial Alkyl Chain OxidationLong-chain alcohol, aldehyde, and carboxylic acid derivatives of the parent compound.Monooxygenases
Alkyl Chain ShorteningPhenylcarboxylic acids of decreasing chain length.Enzymes of the β-oxidation pathway (e.g., Acyl-CoA dehydrogenase). nih.gov
Aromatic Ring OpeningCatechol derivatives.Dioxygenases
Complete MineralizationCarbon dioxide and water.Various enzymes of central metabolism.

Environmental Monitoring Methodologies for Trace Levels of the Compound

Detecting and quantifying trace levels of this compound in environmental samples like water, soil, and sediment requires sensitive and specific analytical methods. The methodologies used for other long-chain alkylated aromatic hydrocarbons are directly applicable.

The gold standard for the analysis of such compounds is Gas Chromatography-Mass Spectrometry (GC/MS) . rsc.orgusgs.gov This technique offers both high separation efficiency (GC) and definitive identification and quantification (MS).

A typical analytical workflow would involve:

Sample Extraction : Using an organic solvent to extract the compound from the environmental matrix (e.g., solid-phase extraction for water, Soxhlet or pressurized liquid extraction for soils and sediments).

Sample Cleanup : Removing interfering compounds from the extract using techniques like column chromatography.

Instrumental Analysis : Injecting the cleaned extract into a GC/MS system. The compound is identified based on its retention time and its unique mass spectrum. Quantification is typically achieved using selected ion monitoring (SIM), which enhances sensitivity and reduces matrix interference by focusing on specific fragment ions of the target analyte. usgs.gov

For monitoring dissolved concentrations in water, passive sampling techniques using Semipermeable Membrane Devices (SPMDs) can be employed. nih.govresearchgate.net These devices concentrate hydrophobic compounds like this compound from the water column over time, providing a time-weighted average concentration and improving detection limits.

Advanced Sampling and Extraction Protocols for Environmental Matrices

The accurate determination of this compound in environmental matrices such as soil, sediment, and water requires sophisticated sampling and extraction techniques due to its low concentrations and strong binding to particulate matter.

Sampling:

Water: Large volume water samples are typically collected and filtered to separate the dissolved and particulate phases. Solid-phase extraction (SPE) with C18-bonded silica (B1680970) or polymeric sorbents is commonly used to concentrate the compound from the aqueous phase. nih.gov

Soil and Sediment: Core samples are collected to analyze the vertical distribution, which can provide insights into historical deposition and degradation. nih.gov Samples are often freeze-dried before extraction to remove water.

Extraction: Modern extraction techniques have largely replaced traditional methods like Soxhlet extraction due to improved efficiency, reduced solvent consumption, and shorter extraction times.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to efficiently extract analytes from solid matrices. acs.orgnih.govresearchgate.netusu.eduyoutube.com For high-molecular-weight compounds like this compound, a mixture of organic solvents such as dichloromethane (B109758) and acetone (B3395972) is often employed.

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. indonesiaraw.commdpi.comyoutube.comvinanhatrang.comresearchgate.net The properties of the supercritical fluid can be tuned by adjusting pressure and temperature to selectively extract target compounds. SFE is considered a "green" extraction method due to the use of a non-toxic and easily removable solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph. nih.gov

The following table summarizes typical parameters for advanced extraction methods applicable to long-chain alkylbenzenes.

Extraction TechniqueMatrixSolvent(s)Temperature (°C)Pressure (psi)Extraction Time
Pressurized Liquid Extraction (PLE) Soil, SedimentDichloromethane/Acetone (1:1)100 - 1501500 - 200010 - 20 min
Supercritical Fluid Extraction (SFE) Soil, SedimentCarbon Dioxide (with methanol (B129727) modifier)50 - 1003000 - 500030 - 60 min
Solid-Phase Microextraction (SPME) WaterPolydimethylsiloxane (PDMS) fiberAmbientN/A30 - 60 min

High-Sensitivity Analytical Techniques for Environmental Detection

Due to the expected low environmental concentrations of this compound, highly sensitive and selective analytical techniques are necessary for its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of long-chain alkylbenzenes. nih.govnih.govusgs.govrsc.orgresearchgate.net

Separation: A high-resolution capillary column is used to separate the various isomers of alkylated benzenes.

Detection: The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte. For long-chain alkylbenzenes, characteristic fragment ions include those corresponding to the benzene (B151609) ring and the alkyl chain.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly higher resolution than conventional GC, which is particularly useful for separating complex mixtures of isomers found in environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is more common for nonpolar compounds, LC-MS can also be employed, especially for analyzing metabolites that are more polar. nih.govresearchgate.net

The table below outlines typical instrumental parameters for the GC-MS analysis of long-chain alkylbenzenes.

Instrument ParameterSetting
Gas Chromatograph
Injector Temperature280 - 300 °C
ColumnDB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
Oven Program60 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)91, 105, and molecular ion

Bioaccumulation Studies in Model Environmental Systems (Focus on Mechanistic Uptake and Transfer, Not Toxic Effects)

The bioaccumulation potential of this compound is expected to be significant due to its high lipophilicity, as predicted by its structure. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment) and accumulates in the organism's tissues at a concentration higher than that in the surrounding environment.

Mechanistic Uptake and Transfer: The primary mechanism for the uptake of hydrophobic organic compounds like this compound in aquatic organisms is passive diffusion across respiratory surfaces (gills) and through ingestion of contaminated food and sediment. researchgate.netnih.gov Once absorbed, these lipophilic compounds tend to partition into lipid-rich tissues, such as adipose tissue and liver.

The transfer of this compound through aquatic food webs is a key concern. Organisms at lower trophic levels, such as benthic invertebrates, can accumulate the compound from contaminated sediments. nih.govepa.govdren.mil These organisms are then consumed by fish and other larger predators, leading to biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

Biota-Sediment Accumulation Factor (BSAF): A common metric used to quantify the bioaccumulation of sediment-associated contaminants is the Biota-Sediment Accumulation Factor (BSAF). nih.govepa.govdren.mil The BSAF is the ratio of the lipid-normalized concentration of the chemical in an organism to the organic carbon-normalized concentration in the sediment.

BSAF = (Cbiota / flipid) / (Csediment / foc)

Where:

Cbiota = concentration of the chemical in the organism's tissue

flipid = fraction of lipid in the organism's tissue

Csediment = concentration of the chemical in the sediment

foc = fraction of organic carbon in the sediment

While specific BSAF values for this compound are not available, data for other long-chain alkylbenzenes and polycyclic aromatic hydrocarbons (PAHs) suggest that the BSAF would be greater than 1, indicating a potential for bioaccumulation from sediment. epa.gov

The following table presents hypothetical BSAF values for structurally similar compounds in different aquatic organisms, illustrating the potential for bioaccumulation.

Organism TypeTrophic LevelTypical Lipid Content (%)Hypothetical BSAF for a C18 Alkylbenzene
Benthic Invertebrate (e.g., Polychaete)11 - 31.5 - 3.0
Bivalve (e.g., Mussel)11 - 21.2 - 2.5
Demersal Fish (e.g., Flounder)22 - 102.0 - 5.0
Piscivorous Fish (e.g., Bass)35 - 153.0 - 7.0

Future Directions and Emerging Research Avenues for 1,4 Dimethyl 2 Octadecylbenzene

Prospects for Novel and Sustainable Synthetic Strategies

The traditional synthesis of LCABs, including 1,4-Dimethyl-2-octadecylbenzene, often relies on Friedel-Crafts alkylation using homogeneous acid catalysts like aluminum chloride (AlCl₃) or hydrofluoric acid (HF). nih.govbeilstein-journals.org While effective, these methods pose significant environmental and safety challenges due to their corrosive nature and the difficulty in separating the catalyst from the product. tandfonline.cometsu.edu Future research is poised to address these limitations through the development of greener and more sustainable synthetic routes.

A primary focus will be the exploration of solid acid catalysts. Materials such as zeolites, clays, and sulfated zirconia have shown promise in catalyzing the alkylation of aromatics with long-chain olefins. iitm.ac.inmdpi.com For the synthesis of this compound, this would involve the alkylation of p-xylene (B151628) with an 18-carbon olefin, such as 1-octadecene (B91540). The use of solid acids simplifies catalyst recovery and regeneration, minimizes waste, and can lead to improved selectivity for the desired linear alkylbenzene isomer. iitm.ac.in A composite catalyst of AlMCM-41/Beta zeolite, for instance, has demonstrated shape-selective synthesis of long-chain linear alkylbenzenes. iitm.ac.in

Another avenue for sustainable synthesis involves the use of alternative, environmentally benign catalysts and reaction media. For example, trifluoromethanesulfonic acid has been investigated as a strong acid catalyst that can be easily separated from the reaction mixture. crimsonpublishers.com Furthermore, developing reaction pathways that utilize bio-based raw materials, such as the conversion of biomass-derived furans and linear alkenes via Diels-Alder cycloaddition followed by dehydration, presents a long-term strategy for reducing the carbon footprint of LCAB production. tandfonline.com

The table below summarizes potential sustainable catalysts for the synthesis of this compound.

Catalyst TypeExamplesPotential Advantages
Zeolites Y zeolite, Beta zeolite, ZSM-5High activity, shape selectivity, reusability
Mesoporous Materials AlMCM-41Large pore size accommodating long alkyl chains
Sulfated Metal Oxides Sulfated ZirconiaHigh acidity, good thermal stability
Heteropolyacids Phosphotungstic acidStrong Brønsted acidity

Advancements in Computational Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of synthetic routes and to predict the properties of novel materials. For this compound, future research will increasingly rely on computational modeling to understand its synthesis and potential applications at a molecular level.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanism of Friedel-Crafts alkylation of p-xylene with octadecene. diva-portal.orgresearchgate.net Such studies can elucidate the relative stabilities of reaction intermediates and transition states, providing insights into the regioselectivity of the reaction and helping to identify catalysts that favor the formation of the desired 2-substituted isomer. diva-portal.org Quantum chemical calculations can also predict various molecular properties of this compound and its isomers, such as their electronic structure and reactivity. nih.govscispace.com

Beyond mechanistic studies, computational models can be used for materials design. By simulating the self-assembly behavior of this compound, researchers can predict its potential to form ordered structures like micelles or liquid crystals. These predictions can guide the experimental design of new materials with tailored properties for applications in areas such as surfactants, lubricants, and advanced polymers. The table below outlines key computational methods and their potential applications in the study of this compound.

Computational MethodApplication AreaPredicted Outcomes
Density Functional Theory (DFT) Reaction Mechanism StudiesIsomer distribution, catalyst performance, reaction kinetics
Quantum Chemistry Molecular Property PredictionElectronic properties, reactivity indices, spectroscopic signatures
Molecular Dynamics (MD) Materials Self-AssemblyFormation of aggregates, phase behavior, interaction with surfaces

Exploration of New Interdisciplinary Applications in Advanced Technologies

While the primary application of LCABs has traditionally been in the production of surfactants for detergents, the unique molecular structure of this compound—a rigid aromatic core with a long, flexible aliphatic tail—suggests its potential for use in a variety of advanced technologies. nih.gov Future research should explore these interdisciplinary applications.

In materials science, the self-assembly properties of this compound could be harnessed to create novel nanomaterials. For instance, it could serve as a template or structure-directing agent in the synthesis of porous materials or as a component in the formulation of advanced lubricants and coatings. Its aromatic core could also be functionalized to introduce specific electronic or optical properties, opening up possibilities in the field of organic electronics.

In the energy sector, long-chain alkylbenzenes are components of synthetic oils used in various industrial applications. Investigating the thermal and oxidative stability of this compound could lead to the development of high-performance lubricants for extreme environments. Furthermore, its derivatives could be explored as additives in fuels or as components in phase-change materials for thermal energy storage.

Integration with Machine Learning for Accelerated Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. cam.ac.ukellis.eu For this compound, these data-driven approaches can significantly accelerate the discovery of optimal synthetic conditions and the design of new materials with desired properties. nih.govacs.org

In materials discovery, generative AI models can be used to propose novel derivatives of this compound with enhanced properties. catalysis-summit.com By learning the relationship between molecular structure and material function, these models can identify new compounds with improved performance as surfactants, lubricants, or components of advanced materials. This approach has the potential to drastically reduce the time and cost associated with the development of new functional molecules. ellis.eu The following table illustrates the potential impact of machine learning on the research and development of this compound.

Machine Learning ApplicationResearch AreaExpected Outcome
Predictive Modeling Synthesis OptimizationIdentification of optimal reaction conditions for high yield and selectivity
Generative Models Materials DesignProposal of novel derivatives with enhanced properties
Automated Research Platforms Accelerated DiscoveryRapid screening of catalysts and reaction parameters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,4-Dimethyl-2-octadecylbenzene in laboratory settings?

  • Methodology : Utilize Friedel-Crafts alkylation or electrophilic aromatic substitution to introduce the octadecyl group onto the benzene ring. For example, reacting 1,4-dimethylbenzene with 1-bromooctadecane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Purification can be achieved via column chromatography using hexane/ethyl acetate gradients, followed by recrystallization to enhance purity .
  • Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize polyalkylation byproducts.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm, and octadecyl chain signals at δ 0.8–1.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (expected m/z ≈ 428.4 for C₂₆H₄₄).
  • IR Spectroscopy : Identify C-H stretching (2850–2950 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

Q. What are the standard protocols for handling and storing this compound to ensure laboratory safety?

  • Safety Measures :

  • Use fume hoods and closed systems during synthesis to avoid inhalation/contact .
  • Store in airtight containers at –20°C to prevent oxidation or degradation .
  • Wear nitrile gloves, safety goggles, and lab coats. Implement emergency showers/eye wash stations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodology :

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DCM) vs. non-polar solvents (e.g., toluene) to stabilize intermediates.
  • Kinetic Analysis : Use HPLC to monitor intermediate formation and adjust reaction times/temperatures .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodology :

  • Controlled Experiments : Repeat reactions under varying conditions (e.g., pH, humidity) to identify environmental influences .
  • Advanced Computational Modeling : Re-optimize DFT calculations with solvent effects and steric parameters for the octadecyl chain .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 1,4-dicyclohexylbenzene) to isolate discrepancies .

Q. How should researchers design experiments to investigate the biological interactions of this compound with cellular membranes?

  • Methodology :

  • Liposome Assays : Incorporate the compound into lipid bilayers and measure membrane fluidity via fluorescence anisotropy .
  • Cell Culture Studies : Assess cytotoxicity in mammalian cells (e.g., HEK293) using MTT assays, with dose-response curves (1–100 µM) .
  • Molecular Dynamics Simulations : Model interactions between the octadecyl chain and phospholipid tails to predict membrane penetration .

Data Analysis and Contradiction Management

Q. How can researchers address conflicting spectral data (e.g., NMR vs. MS) when characterizing synthetic batches?

  • Methodology :

  • Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
  • Elemental Analysis : Validate purity and molecular formula independently .
  • Collaborative Review : Engage peer laboratories to cross-verify results and identify instrumentation errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.